3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID
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Overview
Description
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is a complex organic compound that features a triazole ring substituted with bromine and nitro groups, and an adamantane moiety attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through the nitration of 1,2,4-triazole, followed by bromination. The adamantane moiety is then introduced through a carboxylation reaction. The reaction conditions often involve the use of strong acids like concentrated nitric acid for nitration and bromine or bromine-containing reagents for bromination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds
Mechanism of Action
The mechanism of action of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro and bromine groups may play a role in the compound’s reactivity and binding affinity to biological targets, potentially disrupting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazole-3-one (NTO): A high-energy material with similar triazole structure but different functional groups.
3-bromo-1H-1,2,4-triazole: A simpler triazole derivative used in coordination chemistry.
1-adamantanecarboxylic acid: A compound with the adamantane moiety but lacking the triazole ring and nitro/bromo substituents
Uniqueness
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is unique due to the combination of the triazole ring with nitro and bromine substituents and the adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H15BrN4O4 |
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Molecular Weight |
371.19 g/mol |
IUPAC Name |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrN4O4/c14-10-15-11(18(21)22)16-17(10)13-4-7-1-8(5-13)3-12(2-7,6-13)9(19)20/h7-8H,1-6H2,(H,19,20) |
InChI Key |
DIYLKADNFMGZCX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
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